5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Description
5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the synthesis of glyburide, a medication used to treat type 2 diabetes .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-12-7-17(23)15-20(21)22(26)25-18-8-10-19(11-9-18)30(27,28)24-14-13-16-5-3-2-4-6-16/h2-12,15,24H,13-14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHLBJPRDOHONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method starts with the chlorination of salicylic acid to produce 5-chlorosalicylic acid. This compound is then methylated using dimethyl sulfate to yield 5-chloro-2-methoxybenzoic acid. The next step involves converting this acid to its corresponding acid chloride using thionyl chloride. Finally, the acid chloride reacts with aniline to form N-phenethyl-5-chloro-2-methoxybenzamide, which is then chlorosulfonated and aminated to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Intermediate |
|---|---|---|---|
| 1 | Cl₂, UV light | >85% | 5-Chlorosalicylic acid |
| 2 | (CH₃O)₂SO₂, K₂CO₃ | ~95% | 5-Chloro-2-methoxybenzoic acid |
| 3 | SOCl₂, reflux | 90% | 5-Chloro-2-methoxybenzoyl chloride |
| 4 | Phenethylamine, benzene | 90% | N-Phenethyl-5-chloro-2-methoxybenzamide |
| 5 | ClSO₃H, 0–5°C | 85% | Sulfonyl chloride intermediate |
| 6 | NH₃ (aqueous) | 80% | Final product |
Alternative Route via Methyl Ester Intermediate
A patent-derived method modifies the methylation step under anhydrous conditions :
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Esterification : 5-Chlorosalicylic acid is converted to methyl 5-chlorosalicylate using methanol and H₂SO₄.
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Methylation : Dimethyl sulfate in acetone with K₂CO₃ yields methyl 5-chloro-2-methoxybenzoate .
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Hydrolysis : Alkaline hydrolysis converts the ester to 5-chloro-2-methoxybenzoic acid.
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Amidation : Condensation with phenethylamine follows as above.
Comparison of Methylation Methods
| Condition | Reagents | Intermediate | Yield |
|---|---|---|---|
| Aqueous | (CH₃O)₂SO₂, K₂CO₃ | 5-Chloro-2-methoxybenzoic acid | 95% |
| Anhydrous | (CH₃O)₂SO₂, acetone | Methyl 5-chloro-2-methoxybenzoate | 90% |
Functionalization of the Sulfonamide Group
The sulfonamide moiety enables further derivatization (Figure 2):
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Coupling with Amines : The sulfonyl chloride intermediate reacts with amines (e.g., benzylamine, aliphatic amines) in DCM/water to form substituted sulfonamides .
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Hydrolysis : Under acidic conditions, the sulfonamide group can hydrolyze back to sulfonic acid, though this is not typical under physiological conditions .
Example Coupling Reaction
| Amine | Conditions | Product Yield |
|---|---|---|
| Benzylamine | Na₂CO₃, DCM/H₂O (2:1) | 97% |
| Cyclohexylamine | Same as above | 88% |
Key Intermediate: N-Phenethyl-5-chloro-2-methoxybenzamide
This intermediate (C₁₆H₁₅ClN₂O₂) is critical for subsequent sulfonylation. Its synthesis via aminolysis of 5-chloro-2-methoxybenzoyl chloride with phenethylamine achieves >90% yield in benzene .
Analytical Characterization
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Agent
5-Chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is structurally related to glibenclamide, a well-known antidiabetic medication. Its sulfamoyl group may enhance the pharmacological profile by improving the compound's efficacy in regulating blood glucose levels. Research indicates that compounds with similar structures can act as blood glucose regulators, which is crucial for managing type 2 diabetes .
2. NLRP3 Inflammasome Inhibition
This compound has been identified as an inhibitor of the NLRP3 inflammasome, a critical component in the inflammatory response linked to various diseases, including metabolic syndrome and autoimmune disorders. By inhibiting this pathway, the compound may offer therapeutic benefits in reducing inflammation-related complications .
Toxicological Studies
The safety profile of this compound has been characterized through various toxicological studies. It is classified as harmful if swallowed and can cause skin irritation. These findings are essential for understanding the safety and handling requirements for potential pharmaceutical applications .
Case Studies
Case Study 1: Antidiabetic Activity
A study investigated the effects of glibenclamide-related compounds on glucose metabolism in diabetic rats. The results showed that derivatives of glibenclamide significantly reduced blood glucose levels compared to controls, suggesting that modifications like those seen in this compound could enhance therapeutic outcomes .
Case Study 2: Inflammatory Response Modulation
Research published in a pharmacology journal examined the impact of NLRP3 inhibitors on chronic inflammation models. The study found that compounds similar to this compound effectively reduced markers of inflammation, supporting its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is primarily related to its role as an intermediate in the synthesis of glyburide. Glyburide works by stimulating the release of insulin from pancreatic beta cells, thereby lowering blood glucose levels. The molecular targets involved include the ATP-sensitive potassium channels in the pancreatic beta cells .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-{4-[(phenylcarbamoyl)sulfamoyl]phenyl}benzamide: This compound has a similar structure but with a phenylcarbamoyl group instead of a phenylethyl group.
5-chloro-2-methoxy-N-(2-phenylethyl)benzamide: This compound lacks the sulfamoyl group present in the target compound.
Uniqueness
5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of glyburide further highlights its importance in pharmaceutical chemistry .
Biological Activity
5-Chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide, also known by its CAS number 16673-34-0, is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Molecular Structure
- Molecular Formula : C16H17ClN2O4S
- Molecular Weight : 368.84 g/mol
- SMILES Notation : COc1ccc(Cl)cc1C(=O)NCCc2ccc(cc2)S(=O)(=O)N
| Property | Value |
|---|---|
| Molecular Weight | 368.84 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been identified as an NLRP3 inflammasome inhibitor, which suggests its role in modulating inflammatory responses within the body. This mechanism could be beneficial in treating conditions characterized by excessive inflammation .
- Antidiabetic Potential : As a derivative related to glibenclamide, it may exhibit blood glucose-regulating properties, making it a candidate for further studies in diabetes management .
- Anticancer Activity : Preliminary studies suggest that compounds similar to this benzamide derivative may have cytotoxic effects on various cancer cell lines, warranting further exploration into its potential as an anticancer agent.
Case Studies and Research Findings
- Study on NLRP3 Inflammasome Inhibition :
-
Antidiabetic Activity :
- In a pharmacological assessment, compounds structurally related to this compound showed promising results in lowering blood glucose levels in diabetic rat models. The mechanisms involved include enhancement of insulin sensitivity and inhibition of hepatic gluconeogenesis.
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Cytotoxicity Assays :
- Various derivatives were subjected to cytotoxicity assays against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain analogs exhibited significant cytotoxic effects, suggesting potential for development as anticancer agents.
Toxicological Profile
The compound exhibits some toxicity parameters that are important for safety evaluations:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves three steps:
Coupling : 5-Chloro-2-methoxybenzoic acid derivatives are coupled with aniline using ethyl chloroformate as a coupling reagent in dichloromethane (DCM) with triethylamine (94% yield) .
Chlorosulfonation : The intermediate amide is treated with chlorosulfonic acid to form the sulfonyl chloride derivative (87% yield) .
Amine Conjugation : The sulfonyl chloride reacts with β-phenethylamine (or substituted amines) in a THF/water mixture with sodium carbonate, yielding the final product (45–93% yield) .
- Key Variables : Reaction time (3–24 hours), solvent polarity, and amine nucleophilicity critically affect yields. Microwave-assisted synthesis can improve efficiency (e.g., 82% vs. 50% yield in traditional methods) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and sulfonamide linkage. For example, the methoxy group (δ ~3.86 ppm) and sulfamoyl protons (δ ~8.83 ppm) are diagnostic .
- Mass Spectrometry (ESI-HRMS) : Validates molecular weight (e.g., [M+H]+ observed at 448.87 vs. calculated 448.90) .
- Melting Point Analysis : Used to assess purity (e.g., derivatives exhibit MPs between 168–214°C) .
Advanced Research Questions
Q. How can structural modifications to the sulfamoyl or benzamide moieties enhance bioactivity against specific targets (e.g., PD-L1 or NLRP3)?
- Methodological Answer :
- Substitution Patterns : Fluorine at the phenyl ring (e.g., 4-fluorophenyl) improves PD-L1 inhibition (53.3% vs. 50.9% for difluorophenyl) due to enhanced electron-withdrawing effects and binding pocket compatibility .
- Scaffold Optimization : Replacing methoxy with hydroxy groups (salicylamide derivatives) increases anti-proliferative activity against PC-3 cells (66.6% inhibition) .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonding between the sulfamoyl group and PD-L1’s Asn-63 residue, critical for inhibitory activity .
Q. How should researchers address contradictions in biological activity data across similar derivatives?
- Methodological Answer :
- Data Normalization : Compare inhibition percentages under standardized conditions (e.g., 10 µM concentration in ELISA assays) .
- Cellular Context : Note cell-line specificity; e.g., PC-3 prostate cancer cells are more sensitive to benzamide derivatives than MCF7 breast cancer cells .
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to rule out pharmacokinetic outliers. For instance, poor bioavailability may explain inconsistent in vivo vs. in vitro results .
Critical Analysis of Limitations
- SHELX Refinement Challenges : While SHELX programs are widely used for crystallography, their reliance on high-resolution data limits utility for low-quality crystals. Hybrid methods (e.g., PHENIX + SHELXL) are recommended for macromolecular complexes .
- In Silico vs. Experimental Discrepancies : Predicted logP values (iLOGP, XLOGP) often deviate from experimental HPLC-derived data by ±0.5 units, necessitating empirical validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
